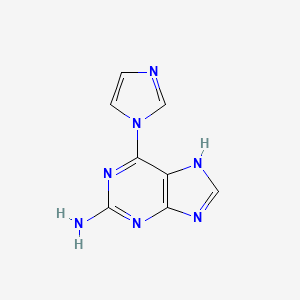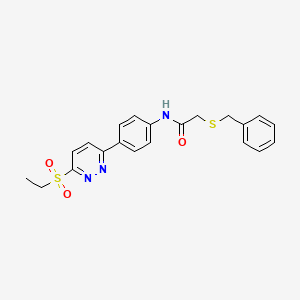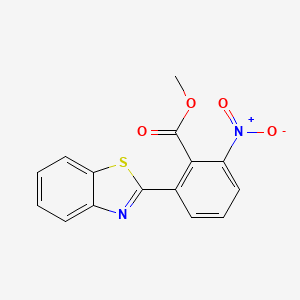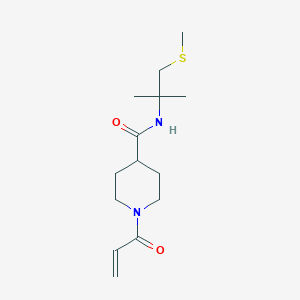
6-(1H-Imidazol-1-yl)-7H-purin-2-amin
Übersicht
Beschreibung
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis
The molecular structure of imidazole is a five-membered ring, consisting of three carbon atoms and two nitrogen atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .Wissenschaftliche Forschungsanwendungen
Lumineszierende Metall-organische Gerüste (MOFs)
Diese Verbindung wird bei der Synthese neuartiger lumineszierender MOFs verwendet. Diese Gerüste zeigen starke Emissionseigenschaften und zeichnen sich durch ihre ausgeprägten unendlichen Kettenstrukturen aus. Sie sind durch gewundene Wechselwirkungen miteinander verbunden und bilden ein dreidimensionales Netzwerk. Solche MOFs können Fe³⁺-Ionen durch Lumineszenzlöschung effizient detektieren, was für Sensoranwendungen von Bedeutung ist .
Koordinations-Polymere
“6-(1H-Imidazol-1-yl)-7H-purin-2-amin” dient als Baustein für Koordinations-Polymere. Diese Polymere haben potenzielle Anwendungen in der Lumineszenz, Katalyse, Magnetismus, Wirkstoffabgabe, Gasadsorption und Trennung. Die Verbindung trägt zur Bildung von Koordinations-Polymeren mit ansprechenden Strukturen und vielfältigen Funktionalitäten bei .
Anti-Candida-Aktivität
Im pharmazeutischen Bereich haben Derivate dieser Verbindung eine starke Anti-Candida albicans-Aktivität gezeigt. Sie haben sich als effektiver erwiesen als herkömmliche Antimykotika wie Fluconazol und Miconazol, was auf einen vielversprechenden Weg zur Entwicklung neuer Antimykotika hindeutet .
Wirkmechanismus
Target of Action
It’s worth noting that imidazole-containing compounds have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole is a core component of many natural products such as histidine, purine, histamine, and dna-based structures , suggesting that it may interact with various biochemical pathways.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
It is known that imidazole derivatives, which this compound is a part of, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Molecular Mechanism
It is known that imidazole derivatives can have a broad range of effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
6-imidazol-1-yl-7H-purin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N7/c9-8-13-6-5(11-3-12-6)7(14-8)15-2-1-10-4-15/h1-4H,(H3,9,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURMPKHWPJZXGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=NC(=NC3=C2NC=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2595191.png)
![[3-(2-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2595192.png)



![2-[(4-Methylphenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2595199.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2595202.png)

![(1R,4R,5R)-1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2595204.png)
![N-[2-(4-fluorophenoxy)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2595207.png)


